Natrium-2-Thiobarbiturat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

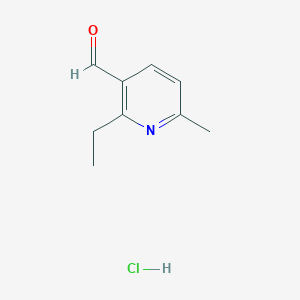

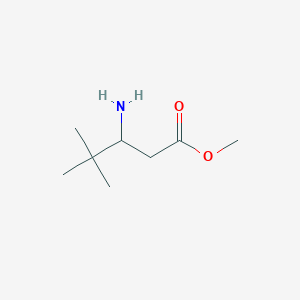

Sodium 2-Thiobarbiturate is a useful research compound. Its molecular formula is C4H3N2NaO2S and its molecular weight is 166.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 2-Thiobarbiturate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-Thiobarbiturate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Studien zur Wasserstoffbrückenbindung

Natrium-2-Thiobarbiturat wird in vergleichenden Studien von C2=O- und C2=S-Barbituraten verwendet, wobei der Schwerpunkt auf ihren unterschiedlichen Wasserstoffbrückenbindungen liegt . Die unterschiedliche Stärke der Wasserstoffbrückenbindung und die Geometrien von C2=O im Vergleich zu C2=S führen zur Bildung unterschiedlicher Wasserstoffbrückenbindungsmuster in C2=S im Vergleich zu C2=O in herkömmlichen Barbituraten .

Analyse des Lösungsmittelsverhaltens

Diese Verbindung wird in konzentrations- und temperaturabhängigen NMR-Experimenten verwendet, um ihre Assoziationskonstanten, die freie Gibbs-Energie der Assoziation und das Koaleszenzverhalten der N-H‧‧‧S=C-gebundenen Anordnungen zu vergleichen .

Langmuir-Filmstudien

In Langmuir-Filmen unterdrückt die Einführung von C2=S die 2D-Kristallisation, wenn B und TB mit Brewster-Winkelmikroskopie verglichen werden, was auch eine signifikante Abweichung in der Morphologie zeigt .

Verstärkung von Polymeren

Wenn in ein hydrophobes Polymer wie Polyisobutylen eingebettet, wurde für das Barbiturat-tragenden PB ein deutlich anderes rheologisches Verhalten beobachtet als für die Thiobarbiturat-tragenden PTB-Polymere, was auf eine stärkere Wasserstoffbrückenbindung im Thioanalogen PTB hinweist .

Säure-Base- und Komplexierungseigenschaften

Die Säure-Base-Eigenschaften von 2-Thiobarbitursäure, 1,3-Diethyl- und 1,3-Dibutyl-2-Thiobarbitursäuren sowie die Thermodynamik ihrer Komplexierung mit Ag(I)-Ionen in wässrigen Lösungen wurden mit einer spektrophotometrischen Technik und ab-initio-Berechnungen untersucht .

Pharmazeutische und agrochemische Synthese

this compound wird als Zwischenprodukt für die Synthese von Pharmazeutika, Agrochemikalien und technischen Produkten verwendet .

Wirkmechanismus

Target of Action

Sodium 2-Thiobarbiturate, a barbiturate derivative, primarily targets the GABA A receptor . This receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Sodium 2-Thiobarbiturate interacts with its primary target, the GABA A receptor, by binding at a distinct binding site associated with a Cl- ionopore . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

The action of Sodium 2-Thiobarbiturate affects the GABAergic pathway, which is involved in inhibitory neurotransmission in the central nervous system . By enhancing the inhibitory effect of GABA, Sodium 2-Thiobarbiturate contributes to a decrease in neuronal activity, thereby affecting various downstream effects such as decreased cerebral metabolic rate of oxygen consumption and decreased cerebrovascular response to carbon dioxide .

Pharmacokinetics

Barbiturates in general are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Sodium 2-Thiobarbiturate’s action include a decrease in neuronal activity and a decrease in the cerebral metabolic rate of oxygen consumption . At the cellular level, Sodium 2-Thiobarbiturate causes mitochondrial depolarization, which can potentiate excitotoxic neuronal death .

Action Environment

The action, efficacy, and stability of Sodium 2-Thiobarbiturate can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of Sodium 2-Thiobarbiturate . Additionally, the presence of other substances, such as imidazole derivatives, can lead to the formation of novel salts with Sodium 2-Thiobarbiturate, potentially affecting its physicochemical properties .

Biochemische Analyse

Biochemical Properties

Sodium 2-Thiobarbiturate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence its biochemical activity. For instance, it has been observed to interact with silver ions, forming stable complexes that can be studied using spectrophotometric techniques

Cellular Effects

Sodium 2-Thiobarbiturate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it has been reported to affect the oxidative stress response in cells, which is a critical aspect of cellular metabolism and signaling . These effects highlight the importance of Sodium 2-Thiobarbiturate in cellular biochemistry and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of Sodium 2-Thiobarbiturate involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, Sodium 2-Thiobarbiturate has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular response to oxidative damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-Thiobarbiturate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Sodium 2-Thiobarbiturate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of Sodium 2-Thiobarbiturate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, studies have shown that Sodium 2-Thiobarbiturate can induce anesthesia in animals at specific dosages, but higher doses can cause respiratory depression and other adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

Sodium 2-Thiobarbiturate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Sodium 2-Thiobarbiturate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Understanding the transport and distribution of Sodium 2-Thiobarbiturate is important for determining its bioavailability and therapeutic potential.

Subcellular Localization

Sodium 2-Thiobarbiturate is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to certain organelles by targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and oxidative stress pathways. Understanding the subcellular localization of Sodium 2-Thiobarbiturate is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

31645-12-2 |

|---|---|

Molekularformel |

C4H3N2NaO2S |

Molekulargewicht |

166.14 g/mol |

IUPAC-Name |

sodium;2-sulfanylidenepyrimidin-3-ide-4,6-dione |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

InChI-Schlüssel |

UZVLHDNOORSKMZ-UHFFFAOYSA-M |

SMILES |

C1C(=O)NC(=S)NC1=O.[Na] |

Kanonische SMILES |

C1C(=O)NC(=S)[N-]C1=O.[Na+] |

Key on ui other cas no. |

31645-12-2 |

Verwandte CAS-Nummern |

504-17-6 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic importance of Sodium 2-Thiobarbiturate in the context of pyrimidine derivatives?

A1: Sodium 2-Thiobarbiturate serves as a crucial intermediate in synthesizing various substituted pyrimidine compounds. [, ] Both research papers highlight its role as a starting material. For instance, it reacts with diethyl malonate and thiourea to yield nearly quantitative amounts of the target compound. [] Further modifications, such as methylation and chlorination, lead to valuable intermediates like 4,6-Dichloro-2-methylthiopyrimidine, a key precursor in synthesizing pharmaceuticals like Ticagrelor. [, ]

Q2: How is Sodium 2-Thiobarbiturate characterized using spectroscopic techniques?

A2: While the provided abstracts don't detail the specific spectroscopic characterization of Sodium 2-Thiobarbiturate itself, they emphasize its use in synthesizing other compounds. [, ] The research confirms the structures of both the intermediates and the final product (4,6-Dichloro-2-methylthiopyrimidine) using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] This suggests that similar spectroscopic methods are likely employed to characterize Sodium 2-Thiobarbiturate during its synthesis and utilization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)